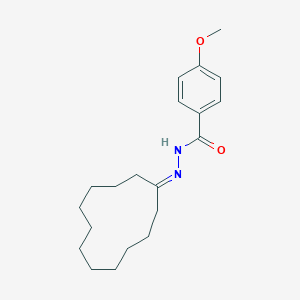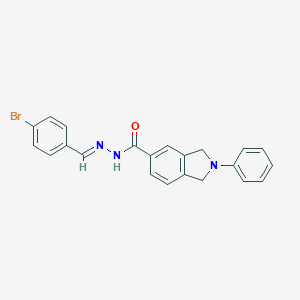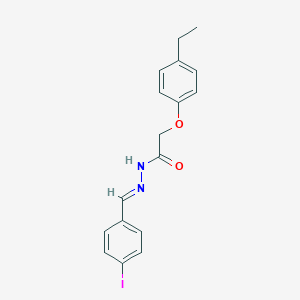![molecular formula C18H18FN3O2 B386596 (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B386596.png)
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide is an organic compound that features a fluorophenyl group, a methylbenzoyl group, and a hydrazono group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves the reaction of 4-fluoroaniline with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with butanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydrazono group may participate in redox reactions or form hydrogen bonds, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorophenyl)-4-methylbenzylamine
- 4-Fluoro-N-(2-fluorophenyl)-N-methylbenzamide
Uniqueness
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H18FN3O2 |
|---|---|
分子量 |
327.4g/mol |
IUPAC 名称 |
N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide |
InChI |
InChI=1S/C18H18FN3O2/c1-12-5-3-4-6-16(12)18(24)22-21-13(2)11-17(23)20-15-9-7-14(19)8-10-15/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-13+ |
InChI 键 |
PLXFJERQJNPSNG-FYJGNVAPSA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)F |
SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
规范 SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-METHYL-N-(3-{N'-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE](/img/structure/B386513.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate](/img/structure/B386515.png)

![2-ethyl-3-{[4-({4-nitrobenzyl}oxy)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B386517.png)
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B386522.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B386523.png)
![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B386526.png)


![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B386534.png)
![1-[4-(DECYLOXY)PHENYL]-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]UREA](/img/structure/B386535.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)
![6-bromo-2-(2-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B386537.png)
